N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide”, also known as BF-2Me, is a chemical compound with promising biological and pharmaceutical applications. It is a member of the benzoxazole family, which is a significant class of heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H12N2O3 and its molecular weight is 304.305.
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized using different pathways . These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain .
Scientific Research Applications
Antiplasmodial Activities
Research on N-acylated derivatives of certain compounds similar to N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study by Hermann et al. (2021) prepared and tested seventeen new derivatives, revealing that the antiplasmodial activity strongly depends on the nature of the acyl moiety, with only benzamides displaying promising activity. This indicates potential applications in developing new antimalarial drugs (Hermann et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, such as 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, involves the conversion of furan-2-carboxylic acid hydrazide into various compounds. These synthesized compounds, confirmed by elemental analyses and spectroscopy, have the potential for various applications, including the development of new materials and pharmaceuticals (Cansiz et al., 2004).
Antibacterial and Antiurease Activities
Compounds derived from furan-2-carboxamide have been evaluated for their antibacterial, antiurease, and antioxidant activities. A study by Sokmen et al. (2014) synthesized a series of new compounds and found them to have effective antiurease and antioxidant activities, indicating their potential in developing treatments for infections and oxidative stress-related conditions (Sokmen et al., 2014).
Fluorescent Chemosensor for Metal Ions
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor, synthesized by Ravichandiran et al. (2020), exhibited turn-on and turn-off fluorescence responses for Cd2+, and the NPC–Cd2+ complex detected CN−, respectively, indicating its application in environmental monitoring and bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in antigen presentation, bone resorption, and other cellular processes.
Mode of Action
This interaction could inhibit or enhance the enzyme’s function, depending on the nature of the compound and its binding affinity .
Biochemical Pathways
Given its potential interaction with enzymes like cathepsin s, it could influence pathways related to antigen presentation and bone resorption .
Result of Action
Based on its potential targets, it could influence cellular processes such as antigen presentation and bone resorption .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBRVMASAQJTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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